![molecular formula C8H17NO B1305268 1-Dimethylamino-2-methylpentan-3-one CAS No. 51690-03-0](/img/structure/B1305268.png)
1-Dimethylamino-2-methylpentan-3-one
Overview
Description
Synthesis Analysis
The synthesis of “1-Dimethylamino-2-methylpentan-3-one” involves the reaction of 3-pentanone with dimethylamine in the presence of a catalyst such as p-toluenesulfonic acid. The reaction takes place under mild conditions and results in the formation of "1-Dimethylamino-2-methylpentan-3-one".Molecular Structure Analysis
The molecular formula of “1-Dimethylamino-2-methylpentan-3-one” is C8H17NO . The InChI code is 1S/C8H17NO/c1-5-8(10)7(2)6-9(3)4/h7H,5-6H2,1-4H3 .Chemical Reactions Analysis
“1-Dimethylamino-2-methylpentan-3-one” acts as a nucleophilic catalyst that facilitates the reaction by stabilizing the intermediate complex.Physical And Chemical Properties Analysis
“1-Dimethylamino-2-methylpentan-3-one” has a molecular weight of 143.23 g/mol . It is a liquid at room temperature . The storage temperature is between 2-8°C . The boiling point is 59-61 °C (Press: 10 Torr) and the density is 0.8579 g/cm3 .Scientific Research Applications
Analytical Chemistry
In analytical chemistry, this compound is employed in the development of analytical methods for the analysis of nucleophiles and synthetic reactions . It’s particularly useful in the acidic hydrolysis process, where it yields N,N-dimethylamine upon degradation, which can be quantified and analyzed.
Chiral Compound Studies
As a chiral compound, 1-Dimethylamino-2-methylpentan-3-one offers a unique perspective in the study of chirality in chemical reactions . Research in this area can lead to advancements in understanding how chiral molecules interact with biological systems, which is crucial for drug development and other applications.
Safety and Handling Research
Research into the safe handling and storage of 1-Dimethylamino-2-methylpentan-3-one is crucial due to its classification as an irritant . Studies focus on establishing protocols to prevent exposure and manage risks associated with its use in laboratory settings.
Mechanism of Action
Target of Action
The primary target of 1-Dimethylamino-2-methylpentan-3-one is the μ-opioid receptor . This receptor plays a crucial role in the body’s response to pain and is a common target for analgesic drugs .
Mode of Action
1-Dimethylamino-2-methylpentan-3-one acts as an agonist at the μ-opioid receptor . This means it binds to the receptor and activates it, triggering a series of biochemical reactions that result in pain relief . In addition to its action on the μ-opioid receptor, 1-Dimethylamino-2-methylpentan-3-one also inhibits the reuptake of noradrenaline , which can enhance its analgesic effects .
Biochemical Pathways
The activation of the μ-opioid receptor by 1-Dimethylamino-2-methylpentan-3-one triggers a cascade of events in the body’s pain pathways . This includes the inhibition of pain signals being sent to the brain, resulting in a reduction in the perception of pain . The inhibition of noradrenaline reuptake can also contribute to this effect by increasing the availability of noradrenaline in the synaptic cleft .
Result of Action
The result of 1-Dimethylamino-2-methylpentan-3-one’s action is a reduction in the perception of pain . By activating the μ-opioid receptor and inhibiting noradrenaline reuptake, it interferes with the transmission of pain signals, leading to an analgesic effect .
Safety and Hazards
“1-Dimethylamino-2-methylpentan-3-one” is classified under GHS07 for safety . The signal word is “Warning” and the hazard statements are H317-H319 . Precautionary statements include P280-P305+P351+P338 . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .
properties
IUPAC Name |
1-(dimethylamino)-2-methylpentan-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-5-8(10)7(2)6-9(3)4/h7H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWGKOYVOZJNRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C)CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60388851 | |
Record name | 1-dimethylamino-2-methylpentan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60388851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Dimethylamino-2-methylpentan-3-one | |
CAS RN |
51690-03-0 | |
Record name | 1-dimethylamino-2-methylpentan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60388851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(dimethylamino)-2-methyl-3-pentanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 1-Dimethylamino-2-methylpentan-3-one of interest in analgesic drug development?
A1: 1-Dimethylamino-2-methylpentan-3-one serves as a crucial building block in synthesizing alkylaminoalkylnaphthalene derivatives, particularly compound 3 (1-ethyl-1-hydroxy-1-[2-(6-hydroxynaphthyl)]-2-methyl-3- dimethylaminopropane) []. This compound exhibits promising opioid-like analgesic properties, including μ-selective ligand competition and enkephalin hydrolyzing enzyme inhibition [].
Q2: How does the stereochemistry of 1-Dimethylamino-2-methylpentan-3-one-derived compounds affect their analgesic activity?
A2: 1-Dimethylamino-2-methylpentan-3-one possesses two chiral centers, allowing for the existence of diastereomers and enantiomers. Research has shown that the binding of opioid-like analgesics to their target receptors is stereoselective []. Specifically, the (+)-(1R,2R)-enantiomer of compound 3, derived from the corresponding enantiomer of 1-Dimethylamino-2-methylpentan-3-one, demonstrates significantly greater analgesic potency compared to its racemic counterpart or the (1S,2S)-enantiomer []. This highlights the importance of stereochemical control in synthesizing these analgesic compounds to optimize their activity.
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